molecular formula C11H12N2O3 B12572575 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid

2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid

Katalognummer: B12572575
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: GSYRQRFXJPEFIH-QLQROWNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is a hydrazone derivative, which is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid typically involves the condensation of 2-hydroxyacetophenone with hydrazine derivatives. One common method includes the following steps :

    Condensation Reaction: 2-hydroxyacetophenone is reacted with hydrazine hydrate in ethanol under reflux conditions to form the hydrazone intermediate.

    Addition Reaction: The intermediate is then reacted with propanoic acid in the presence of a catalyst such as acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.

Major Products

Wirkmechanismus

The mechanism of action of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the hydroxyphenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a propanoic acid group.

    2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a carbothioamide group.

Uniqueness

2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and hydrazone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid

InChI

InChI=1S/C11H12N2O3/c1-7(12-13-8(2)11(15)16)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,15,16)/b12-7+,13-8?

InChI-Schlüssel

GSYRQRFXJPEFIH-QLQROWNFSA-N

Isomerische SMILES

C/C(=N\N=C(C)C(=O)O)/C1=CC=CC=C1O

Kanonische SMILES

CC(=NN=C(C)C(=O)O)C1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.